3-(3-Bromopropyl)oxolane
Overview
Description
3-(3-Bromopropyl)oxolane is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of tetrahydrofuran, a five-membered ring ether
Preparation Methods
3-(3-Bromopropyl)oxolane can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .
Chemical Reactions Analysis
3-(3-Bromopropyl)oxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Scientific Research Applications
3-(3-Bromopropyl)oxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-(3-Bromopropyl)oxolane can be compared with other brominated tetrahydrofuran derivatives, such as 3-(2-bromopropyl)tetrahydrofuran and 3-(4-bromobutyl)tetrahydrofuran. These compounds share similar reactivity patterns but differ in the length and position of the brominated alkyl chain, which can influence their chemical behavior and applications .
Properties
IUPAC Name |
3-(3-bromopropyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCDEMLGTTVGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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